1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt

Descripción general

Descripción

1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt is a synthetic phospholipid compound. It is a derivative of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine, which is commonly used in the study of lipid monolayers and bilayers. This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHK NOP

- Molecular Weight : 840.00 g/mol

- CAS Number : 138879-82-0

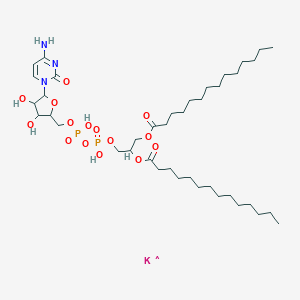

DMPK is characterized by its unique structure, which includes two myristoyl chains, a diphosphocytidine head group, and a potassium counterion. This structure allows it to mimic natural membrane components, making it suitable for various applications in membrane biology and drug delivery.

Membrane Biophysics

DMPK is extensively used in studies related to membrane biophysics due to its ability to form lipid bilayers that closely resemble biological membranes. Its applications include:

- Model Membranes : DMPK serves as a model system for studying lipid-protein interactions and membrane dynamics. It can be incorporated into liposomes for the investigation of membrane permeability and fluidity under varying conditions .

- Temperature Studies : Research has shown that DMPK undergoes phase transitions at specific temperatures, making it valuable for studying the thermal properties of membranes .

Drug Delivery Systems

DMPK's structural similarity to natural phospholipids enhances its utility in drug delivery systems:

- Nanoparticle Coating : DMPK has been employed as a coating material for nanoparticles, enhancing their biocompatibility and targeting capabilities. For instance, studies have demonstrated that DMPK-modified superparamagnetic iron oxide nanoparticles (SPIONs) improve cellular uptake and distribution in neural tissues, indicating potential applications in neurotherapeutics .

- Liposome Formulations : DMPK is utilized in the formulation of liposomes that encapsulate therapeutic agents, facilitating controlled release and targeted delivery to specific tissues .

Cell Membrane Interaction Studies

DMPK is instrumental in understanding how drugs interact with cell membranes:

- Adhesion Studies : Research indicates that DMPK enhances the adhesion of nanoparticles to cell membranes, which is crucial for effective drug delivery systems targeting specific cells or tissues .

- Transport Mechanisms : Studies have shown that DMPK facilitates the transport of therapeutic agents across biological membranes by mimicking lipid bilayer properties, thus improving bioavailability .

Case Study 1: Neurotherapeutic Applications

A study investigated the use of DMPK-coated SPIONs in rat models to assess their distribution within the brain. The results indicated that DMPK significantly enhanced the localization of nanoparticles in neuronal tissues compared to uncoated counterparts. This finding suggests that DMPK can be used to improve the efficacy of drug delivery systems targeting neurological disorders .

Case Study 2: Liposome Stability Enhancement

In another study, liposomes formulated with DMPK were tested for stability under physiological conditions. The results showed that DMPK-containing liposomes exhibited improved stability and prolonged circulation times in vivo compared to traditional formulations. This enhancement is attributed to the phospholipid's ability to form stable bilayers that resist degradation .

Mecanismo De Acción

Target of Action

1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt, also known as DMPC, is a synthetic phospholipid used in the formation of liposomes and lipid bilayers . Its primary targets are the lipid monolayers and bilayers in biological membranes .

Mode of Action

DMPC interacts with its targets by integrating into the lipid bilayers of cells . The similar phospholipid structures of DMPC and the membranes facilitate the attachment of nanoparticles to bio-membranes in the brain .

Biochemical Pathways

DMPC affects the biochemical pathways related to lipid metabolism and membrane dynamics. It can influence the stability and fluidity of cell membranes, and it plays a role in the formation and function of lipid rafts, which are specialized membrane microdomains involved in cell signaling .

Pharmacokinetics

It’s known that dmpc can enhance the constancy and in vitro antiproliferative effect of certain drugs . This suggests that DMPC may improve drug bioavailability by facilitating drug delivery to target cells .

Result of Action

The molecular and cellular effects of DMPC’s action are primarily related to its role in modifying the properties of cell membranes. By integrating into lipid bilayers, DMPC can alter membrane fluidity and permeability, potentially influencing various cellular processes . In addition, DMPC-coated nanoparticles have been shown to enter cells more easily .

Action Environment

The action, efficacy, and stability of DMPC can be influenced by various environmental factors. For instance, the presence of other lipids in the environment can affect the integration of DMPC into cell membranes . Furthermore, the pH and ionic strength of the environment can influence the properties of DMPC-containing systems .

Análisis Bioquímico

Cellular Effects

It has been suggested that it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt typically involves the esterification of myristic acid with glycerophosphocholine. The reaction is catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 4-dimethylaminopyridine in the presence of N,N-dimethylformamide as a solvent . The reaction mixture is stirred at room temperature for several hours, and the progress is monitored using thin-layer chromatography. After the reaction is complete, the product is extracted with ethyl acetate and water, and the organic layer is separated and purified.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using column chromatography and recrystallization techniques to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

Substitution: The compound can undergo substitution reactions where specific groups are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pH, and solvent systems .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted phospholipids with different functional groups. These products have unique properties and applications in various scientific fields .

Comparación Con Compuestos Similares

1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt can be compared with other similar compounds, such as:

1,2-Dimyristoyl-sn-glycero-3-phosphocholine: A synthetic phospholipid used in liposomes and lipid bilayer studies.

1,2-Dimyristoyl-sn-glycero-3-phosphoglycerol: An anionic phospholipid used in the study of bacterial membranes.

1,2-Dimyristoyl-sn-glycero-3-phosphate: A phosphatidic acid derivative used in the study of membrane dynamics and signaling.

The uniqueness of this compound lies in its specific structure and functional groups, which provide distinct properties and applications compared to other phospholipids.

Actividad Biológica

1,2-Dimyristoyl-sn-glycero-3-diphosphocytidine potassium salt (DMPC) is a phospholipid that plays a significant role in cellular processes, particularly in membrane biology and signaling. This compound is often studied for its biological activity, which includes effects on cell membrane integrity, cellular signaling pathways, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C_21H_40KN_2O_8P_2

- Molecular Weight : 507.58 g/mol

- IUPAC Name : 1,2-dimyristoyl-sn-glycero-3-diphosphocytidine

DMPC exhibits its biological activity primarily through its interaction with cellular membranes. The diphosphate group in DMPC can facilitate the formation of lipid bilayers, impacting membrane fluidity and permeability. This property is crucial for various cellular processes, including:

- Membrane Fusion : DMPC can promote the fusion of lipid bilayers, which is essential for processes like exocytosis and endocytosis.

- Signal Transduction : The presence of phosphate groups allows DMPC to participate in signaling cascades, potentially influencing pathways related to cell growth and apoptosis.

1. Membrane Integrity

Research indicates that DMPC contributes significantly to maintaining membrane integrity. Its ability to form stable lipid bilayers makes it an essential component in studies involving liposomes and drug delivery systems.

2. Cytotoxicity Studies

A study evaluated the cytotoxic effects of DMPC on various cancer cell lines. The results showed that DMPC exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting its potential as a therapeutic agent.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical) | 25 | 5 |

| MCF-7 (Breast) | 30 | 4 |

| Normal Fibroblast | >100 | - |

3. Antimicrobial Activity

DMPC has been investigated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against various bacterial strains, suggesting its potential use as an antimicrobial agent.

Study on Liposome Formulation

A notable study explored the use of DMPC in liposome formulations for targeted drug delivery. The researchers encapsulated chemotherapeutic agents within DMPC liposomes and assessed their efficacy in tumor models. The findings indicated enhanced drug delivery efficiency and reduced systemic toxicity compared to free drug formulations.

Clinical Implications

Clinical trials have examined DMPC's role in enhancing vaccine efficacy by using it as an adjuvant. Results showed that vaccines formulated with DMPC elicited stronger immune responses compared to traditional formulations.

Propiedades

InChI |

InChI=1S/C40H73N3O15P2.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-35(44)53-29-32(56-36(45)26-24-22-20-18-16-14-12-10-8-6-4-2)30-54-59(49,50)58-60(51,52)55-31-33-37(46)38(47)39(57-33)43-28-27-34(41)42-40(43)48;/h27-28,32-33,37-39,46-47H,3-26,29-31H2,1-2H3,(H,49,50)(H,51,52)(H2,41,42,48); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSIYSATLLMSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCC.[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H73KN3O15P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585103 | |

| Record name | PUBCHEM_16219138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

937.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138879-82-0 | |

| Record name | PUBCHEM_16219138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.